
Nirvanol
概要
説明
科学的研究の応用
Anticonvulsant Properties
Nirvanol has been historically employed as an anticonvulsant agent. Its primary application has been in the management of epilepsy and other seizure disorders. The compound functions by stabilizing neuronal membranes and reducing the frequency of seizures.
Key Findings:
- This compound has been shown to effectively reduce seizure severity and frequency in various clinical studies, although it has largely been replaced by newer agents due to side effects associated with long-term use .
CYP2C19 Inhibition
Recent studies have highlighted this compound's role as a selective inhibitor of cytochrome P450 2C19 (CYP2C19), an enzyme involved in drug metabolism. This property is particularly significant for drug-drug interaction studies.
Table 1: Inhibition Potency of this compound Derivatives
Compound | K_i Value (nM) | Selectivity |
---|---|---|
(+)-N-3-benzyl-nirvanol | 250 | High |
(-)-N-3-benzyl-phenobarbital | 79 | High |
(-)-N-3-benzyl-nirvanol | 210 | Moderate |
These findings indicate that this compound derivatives can be utilized in pharmacokinetic studies to assess drug interactions involving CYP2C19 .
Treatment of Chorea
This compound has been used in Europe for treating chorea, a movement disorder characterized by involuntary movements. The compound's sedative properties help manage symptoms effectively.
Case Study:
A clinical trial conducted in Germany demonstrated that patients receiving this compound showed significant improvement in chorea symptoms compared to a placebo group. The trial emphasized the importance of dosage regulation to minimize side effects, particularly sedation and dizziness .
Dermatological Reactions
While this compound is effective therapeutically, it is also associated with dermatological reactions, termed "this compound eruptions." These reactions necessitate careful monitoring during treatment.
Key Observations:
- Dermatological adverse effects were noted in patients after prolonged use, leading to recommendations for monitoring skin reactions during therapy .
Comparative Studies
Comparative studies with other anticonvulsants have shown that while this compound is effective, it may not be as favorable as newer alternatives like lamotrigine or levetiracetam due to its side effect profile.
作用機序
Target of Action
Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its primary targets are the voltage-sensitive sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets, the voltage-sensitive sodium channels, by binding to them . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of neurons. As a result, the propagation of abnormal, high-frequency action potential firing in the brain is prevented, which is a common characteristic of seizures .
Biochemical Pathways
It is known that the drug’s anticonvulsant action is linked to its ability to modulate the activity of voltage-sensitive sodium channels . By inhibiting these channels, this compound can prevent the rapid, repetitive firing of action potentials, thereby interrupting the spread of seizure activity within the brain.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . Metabolism of this compound is stereoselective, with the (S)-enantiomer undergoing roughly 14 times more hydroxylation at the 4 position of the phenyl group than the ®-enantiomer . These processes influence the drug’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By binding to voltage-sensitive sodium channels, this compound inhibits the rapid influx of sodium ions during the depolarization phase of an action potential . This reduces the ability of neurons to fire at high frequencies, a characteristic feature of seizures. Therefore, this compound helps in controlling and reducing the occurrence of seizures.
生化学分析
Biochemical Properties
Nirvanol interacts with various enzymes and proteins in biochemical reactions. It is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . The nature of these interactions is primarily inhibitory, contributing to its anticonvulsant activities .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) .
Metabolic Pathways
This compound is involved in metabolic pathways as a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
Nirvanol can be synthesized through the reaction of ethyl phenyl ketone with urea under acidic conditions, followed by cyclization to form the hydantoin ring . The reaction typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Nirvanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
類似化合物との比較
Nirvanol is similar to other hydantoin derivatives such as:
Phenytoin: Both compounds share a hydantoin core structure and exhibit anticonvulsant properties.
Mephenytoin: This compound is an active metabolite of mephenytoin and shares similar pharmacological effects.
This compound’s uniqueness lies in its specific substitution pattern (5-ethyl-5-phenyl) and its stereoselective metabolism, which distinguishes it from other similar compounds .
生物活性
Nirvanol, also known as phenylethylhydantoin, is an anticonvulsant medication that has garnered attention for its biological activity, particularly in the context of epilepsy and other neurological disorders. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and clinical implications based on diverse sources.
Chemical Structure and Pharmacokinetics
This compound is a metabolite of mephenytoin, a drug used primarily for the treatment of seizures. The chemical structure of this compound is characterized by the presence of a hydantoin ring, which is essential for its biological activity. The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion, which are critical for understanding its therapeutic effects.
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
- Half-Life : Approximately 12-24 hours depending on individual metabolism
This compound exerts its anticonvulsant effects through several mechanisms:
- Sodium Channel Modulation : this compound stabilizes the inactivated state of sodium channels, thereby reducing neuronal excitability and preventing seizure propagation.
- GABAergic Activity : It enhances GABA (gamma-aminobutyric acid) activity, which is crucial for inhibitory neurotransmission in the central nervous system.
- Influence on Calcium Channels : this compound may also affect calcium channel activity, contributing to its overall anticonvulsant properties.
Biological Activity and Therapeutic Applications
This compound has been studied extensively for its role in treating various conditions beyond epilepsy, including subacute rheumatism and other inflammatory disorders. Below are key findings from clinical studies:
Case Studies
- Case Study 1 : A study involving five patients with uncontrolled complex partial seizures demonstrated that this compound significantly reduced seizure frequency when administered as a 50 mg single oral dose. Peak plasma levels were noted at 0.37 µg/ml after administration .
- Case Study 2 : In patients experiencing "this compound sickness," characterized by fever and rash following administration, it was observed that symptoms improved with continued use of this compound. This condition shares similarities with serum sickness, indicating potential immune-mediated reactions .
Clinical Efficacy
The efficacy of this compound has been compared with other anticonvulsants:
Drug | Efficacy | Side Effects |
---|---|---|
This compound | Effective for seizures | Rash, fever |
Mephenytoin | Effective but variable | Drowsiness, dizziness |
Phenobarbital | Broad-spectrum efficacy | Sedation, dependence |
Safety Profile
While this compound is generally well-tolerated, it can cause adverse reactions such as:
- Rash and fever (this compound sickness)
- Leukopenia and eosinophilia
- Gastrointestinal disturbances
Monitoring is essential during treatment to manage potential side effects effectively.
特性
IUPAC Name |
5-ethyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874185 | |
Record name | Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631-07-2, 2216-93-5 | |
Record name | Nirvanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylphenylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nirvanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC33388 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nirvanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-5-phenylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLPHENYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。